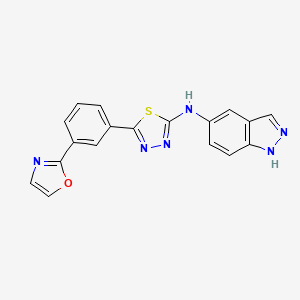

TDP1 Inhibitor-1

Übersicht

Beschreibung

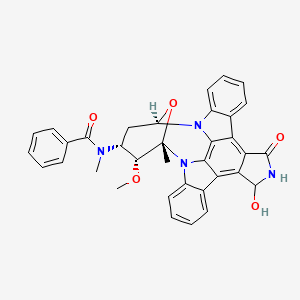

TDP1-Inhibitor-1 ist eine Verbindung, die entwickelt wurde, um die Aktivität der Tyrosyl-DNA-Phosphodiesterase 1 (TDP1) zu hemmen, einem Enzym, das an der DNA-Reparatur beteiligt ist. TDP1 spielt eine entscheidende Rolle bei der Entfernung von DNA-Schäden, die durch Topoisomerase-1-Inhibitoren (TOP1) verursacht werden, die in der Krebstherapie eingesetzt werden. Durch die Hemmung von TDP1 erhöht TDP1-Inhibitor-1 die Wirksamkeit von TOP1-Inhibitoren und macht ihn zu einem vielversprechenden Kandidaten für die Krebsbehandlung .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

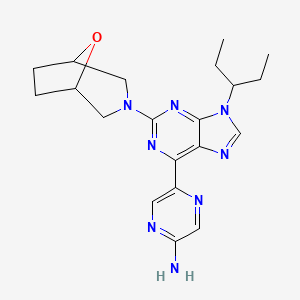

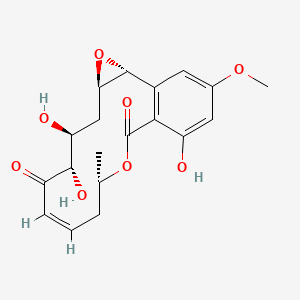

Die Synthese von TDP1-Inhibitor-1 beinhaltet die Kombination von Arylcoumarin (Neoflavonoid) und Monoterpenoid-Molekülen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Aryl-Coumarin-Kerns: Dieser Schritt beinhaltet die Kondensation von Salicylaldehyd mit einer geeigneten phenolischen Verbindung unter sauren Bedingungen, um den Aryl-Coumarin-Kern zu bilden.

Anlagerung von Monoterpenoid-Molekülen: Der Aryl-Coumarin-Kern wird dann unter milden Bedingungen mit Monoterpenoid-Derivaten unter Verwendung einer Kupplungsreaktion wie Veresterung oder Amidierung umgesetzt.

Industrielle Produktionsmethoden

Die industrielle Produktion von TDP1-Inhibitor-1 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie die kontinuierliche Durchfluss-Synthese und automatisierte Reaktoren werden eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

TDP1-Inhibitor-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um reduzierte Formen der Verbindung zu erhalten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid; saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Lösungsmittel wie Ethanol oder Tetrahydrofuran.

Substitution: Halogene, Alkylierungsmittel; Lösungsmittel wie Dichlormethan oder Acetonitril.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte, reduzierte und substituierte Derivate von TDP1-Inhibitor-1, die möglicherweise unterschiedliche Grade der TDP1-Inhibitoraktivität aufweisen .

Wissenschaftliche Forschungsanwendungen

TDP1-Inhibitor-1 hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von TDP1 und ihre Auswirkungen auf DNA-Reparaturmechanismen zu untersuchen.

Biologie: In der zellulären und molekularen Biologieforschung eingesetzt, um die Rolle von TDP1 bei der DNA-Schadensantwort und Reparaturwegen zu untersuchen.

Medizin: Als potenzielle Zusatztherapie bei der Krebsbehandlung untersucht, um die Wirksamkeit von TOP1-Inhibitoren wie Topotecan und Irinotecan zu verbessern.

Industrie: Bei der Entwicklung neuer Krebsmedikamente und Chemosensitizer eingesetzt .

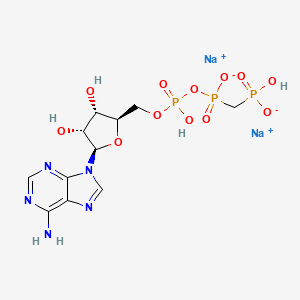

Wirkmechanismus

TDP1-Inhibitor-1 entfaltet seine Wirkung durch Bindung an die katalytische Tasche von TDP1, wodurch seine Aktivität blockiert wird. Die Verbindung ahmt die Substratwechselwirkungen nach und bildet Wasserstoffbrückenbindungen mit den katalytischen Resten von TDP1. Diese Hemmung verhindert, dass TDP1 die Phosphodiesterbindung zwischen dem Tyrosinrest von TOP1 und dem 3'-Phosphat der DNA hydrolysiert, was zur Anhäufung von DNA-Schäden und zur verbesserten Wirksamkeit von TOP1-Inhibitoren führt .

Analyse Chemischer Reaktionen

Types of Reactions

TDP1 Inhibitor-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; solvent such as ethanol or tetrahydrofuran.

Substitution: Halogens, alkylating agents; solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which may exhibit varying degrees of TDP1 inhibitory activity .

Wissenschaftliche Forschungsanwendungen

TDP1 Inhibitor-1 has several scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of TDP1 and its effects on DNA repair mechanisms.

Biology: Employed in cellular and molecular biology research to investigate the role of TDP1 in DNA damage response and repair pathways.

Medicine: Explored as a potential adjunct therapy in cancer treatment to enhance the efficacy of TOP1 inhibitors like topotecan and irinotecan.

Industry: Utilized in the development of new anticancer drugs and chemosensitizers .

Wirkmechanismus

TDP1 Inhibitor-1 exerts its effects by binding to the catalytic pocket of TDP1, thereby blocking its activity. The compound mimics the substrate interactions and forms hydrogen bonds with the catalytic residues of TDP1. This inhibition prevents TDP1 from hydrolyzing the phosphodiester bond between the tyrosine residue of TOP1 and the 3′-phosphate of DNA, leading to the accumulation of DNA damage and enhanced efficacy of TOP1 inhibitors .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

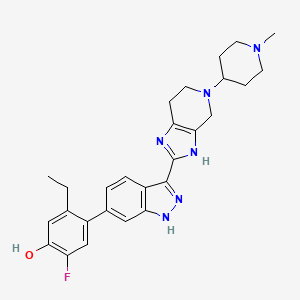

N,2-Diphenylimidazo[1,2-a]pyrazin-3-amine: Strukturell ähnliche Verbindungen, die TDP1 ebenfalls hemmen, indem sie an seine katalytische Tasche binden.

Octahydro-2H-chromen-4-ol-Derivate: Eine weitere Klasse von TDP1-Inhibitoren mit einem anderen Gerüst, aber ähnlicher Inhibitoraktivität.

Thiazolidin-2,4-dion-Derivate: Verbindungen, die aromatische und Monoterpen-Moleküle enthalten, die TDP1 hemmen.

Einzigartigkeit

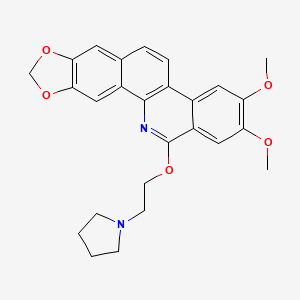

TDP1-Inhibitor-1 ist einzigartig aufgrund seiner Kombination aus Arylcoumarin und Monoterpenoid-Molekülen, die eine potente TDP1-Inhibitoraktivität mit IC50-Werten im submikromolaren Bereich bieten. Diese strukturelle Einzigartigkeit ermöglicht eine effektive Bindung an die TDP1-katalytische Stelle und verstärkt die Antitumorwirkung von TOP1-Inhibitoren .

Eigenschaften

IUPAC Name |

2,3-dimethoxy-13-(2-pyrrolidin-1-ylethoxy)-[1,3]benzodioxolo[5,6-c]phenanthridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O5/c1-29-21-13-19-17-6-5-16-11-23-24(33-15-32-23)12-18(16)25(17)27-26(20(19)14-22(21)30-2)31-10-9-28-7-3-4-8-28/h5-6,11-14H,3-4,7-10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNFOXAWCCNLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C=C3)OCO5)N=C2OCCN6CCCC6)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

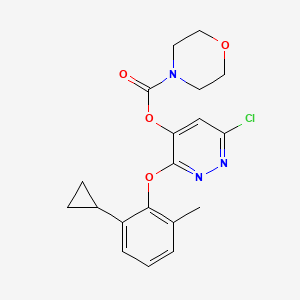

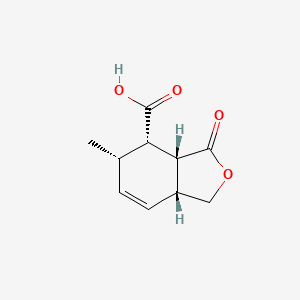

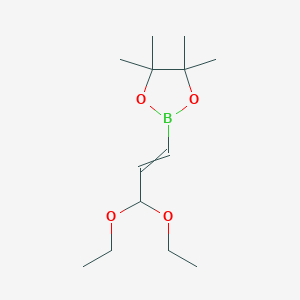

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[6-[4-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]pyridazin-3-yl]-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B8103271.png)

![(1S,2R,19R,22R,34S,37R,40R)-47-[(2R,3S,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(8-methylnonanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B8103302.png)

![N-[2-[[5-chloro-2-[[2-methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]amino]pyrimidin-4-yl]amino]phenyl]methanesulfonamide](/img/structure/B8103327.png)

![N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B8103336.png)

![1-[6-[3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid](/img/structure/B8103340.png)